molecular formula C8H4ClF2N B130469 4-Chloro-2,6-difluorophenylacetonitrile CAS No. 537033-53-7

4-Chloro-2,6-difluorophenylacetonitrile

Cat. No.: B130469
CAS No.: 537033-53-7
M. Wt: 187.57 g/mol
InChI Key: JPQBMSUBGQQICQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.58 g/mol . It is characterized by the presence of a nitrile group (-CN) attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorophenylacetonitrile typically involves the reaction of 4-chloro-2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium cyanide (NaCN) in DMF or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Reduction: 2-(4-Chloro-2,6-difluorophenyl)ethylamine.

    Oxidation: 2-(4-Chloro-2,6-difluorophenyl)acetic acid.

Scientific Research Applications

4-Chloro-2,6-difluorophenylacetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and fluorine substituents enhance the compound’s reactivity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which enhances its reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQBMSUBGQQICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378562
Record name 2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-53-7
Record name 2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step A To the solution of 4-chloro-2,6-difluorobenzyl bromide (Alfa) (2.5 g, 10 mmol) in ethanol (13 mL) and H2O (10 mL) was added KCN (1.75 g, 27 mmol). The reaction mixture was heated at 100° C. for 1 h. The mixture was cooled, and extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous NaHCO3 solution, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:4) to give (4-chloro-2,6-difluoro-phenyl)-acetonitrile as a yellow oil (1.1 g, 57%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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